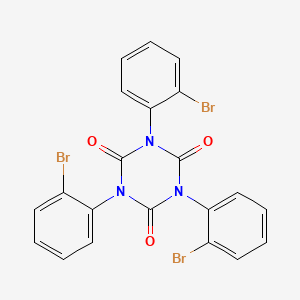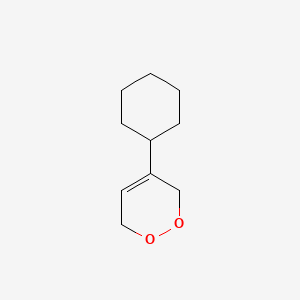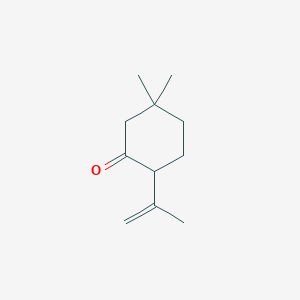
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- is a chemical compound known for its unique structure and properties This compound contains silicon atoms integrated into an anthracene framework, which imparts distinct chemical and physical characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- typically involves the reaction of appropriate silicon-containing precursors with anthracene derivatives under controlled conditions. One common method involves the use of dichlorodimethylsilane and anthracene in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like benzene. The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, environmentally friendly methods, such as electrochemical synthesis, are being explored to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silicon-containing oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced silicon derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions include silicon-containing oxides, reduced silicon derivatives, and substituted anthracene compounds with various functional groups .
Aplicaciones Científicas De Investigación
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of novel silicon-containing organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mecanismo De Acción
The mechanism of action of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- involves its interaction with molecular targets through its silicon atoms. These interactions can lead to the formation of stable complexes with various biomolecules and materials. The pathways involved in its mechanism of action include coordination with metal ions and participation in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but lacks silicon atoms.
Naphthalene, 1,2,3,4-tetrahydro-1,1-dimethyl-: Another similar compound with a different substitution pattern
Propiedades
Número CAS |
652154-22-8 |
|---|---|
Fórmula molecular |
C16H22Si2 |
Peso molecular |
270.52 g/mol |
Nombre IUPAC |
1,1,4,4-tetramethyl-2,3-dihydrobenzo[g][1,4]benzodisiline |
InChI |
InChI=1S/C16H22Si2/c1-17(2)9-10-18(3,4)16-12-14-8-6-5-7-13(14)11-15(16)17/h5-8,11-12H,9-10H2,1-4H3 |
Clave InChI |
SZJNIXHNXOIDGB-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC[Si](C2=CC3=CC=CC=C3C=C21)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate](/img/structure/B12523663.png)








![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)
![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)

